2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a bis-aryl acetamide derivative featuring dual 3,4-dimethoxyphenyl substituents. Its structure comprises a central pyrrolidin-5-one ring linked to two aromatic moieties via acetamide bridges.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-7-5-14(9-19(17)29-3)10-21(25)23-15-11-22(26)24(13-15)16-6-8-18(28-2)20(12-16)30-4/h5-9,12,15H,10-11,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHNXZCVSJBFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves the acylation of the pyrrolidine intermediate with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives[5][5].
Scientific Research Applications
Medicinal Applications
-
Cancer Treatment :
- The compound has been noted for its potential in treating cancers associated with the inhibition of SMYD proteins (SMYD2 and SMYD3). These proteins are implicated in various oncogenic processes, making them attractive targets for cancer therapy. Research indicates that derivatives of this compound can effectively inhibit these proteins and demonstrate anti-cancer activity in vitro and in vivo .
-
Neuroprotective Effects :
- Some studies suggest that compounds similar to 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide may exhibit neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
- Antituberculosis Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Here is a general outline of the synthesis process:
-
Starting Materials :
- 3,4-Dimethoxyphenol
- Acetic anhydride
- Pyrrolidine derivatives
-
Reaction Steps :
- The initial step involves the protection of hydroxyl groups followed by acylation to form the acetamide.
- Subsequent reactions involve cyclization to introduce the pyrrolidine ring.
- Purification through recrystallization or chromatography is performed to obtain the final product.
Case Study 1: Inhibition of SMYD Proteins
A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited SMYD2 and SMYD3 activities in cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to untreated controls .
Case Study 2: Neuroprotection in Animal Models
Research involving animal models of neurodegeneration showed that administration of this compound led to improved cognitive function and reduced markers of oxidative stress in the brain. The findings suggest its potential use as a therapeutic agent for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)
- Structural Similarities : Both compounds share the 2-(3,4-dimethoxyphenyl)acetamide backbone, which is critical for P2X7 receptor antagonism .
- Differences: A-740003 incorporates a quinolinylamino-cyanoimino group and a dimethylpropyl chain, enhancing its selectivity for P2X7 receptors. In contrast, the target compound substitutes this region with a pyrrolidin-5-one ring.
- Pharmacological Data: A-740003 shows IC₅₀ = 11 nM for P2X7 inhibition and reduces neuropathic pain in rat models at 10 mg/kg . The pyrrolidinone moiety in the target compound may alter metabolic stability compared to A-740003’s dimethylpropyl chain.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structural Similarities : Both compounds are acetamide derivatives with aromatic substituents.
- Differences: The chlorophenyl-pyrazole core in this compound replaces the dimethoxyphenyl-pyrrolidinone system, leading to divergent biological applications (e.g., insecticide synthesis vs. neuropathic pain modulation) .
- Functional Insights: The chloro and cyano groups in this analog improve electrophilic reactivity, making it a precursor for insecticides like Fipronil derivatives .
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structural Similarities : The acetamide linkage and fluorinated aromatic systems are common features.
- Differences: This compound integrates a chromenone-pyrazolopyrimidine scaffold, which confers kinase inhibitory activity (e.g., targeting BTK or JAK pathways).
Data Table: Key Structural and Pharmacological Comparisons
Research Implications and Limitations
- Structural analogs highlight the importance of methoxy positioning for receptor selectivity. For example, A-740003’s 3,4-dimethoxy configuration optimizes P2X7 binding, whereas ortho-substituted methoxy groups (as in some phenoxyacetamides) may favor kinase interactions .
- Limitations : Direct comparative studies on the target compound are absent in the provided evidence. Further synthesis and screening (e.g., P2X7 assays, metabolic stability tests) are needed to validate hypotheses derived from structural analogs.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.38 g/mol. The structure features two methoxy groups on the aromatic rings and a pyrrolidine moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of similar structural frameworks exhibit significant anticancer properties. For instance, compounds with oxopyrrolidine structures have shown promise in inhibiting cancer cell proliferation. A study highlighted that certain oxopyrrolidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Neuroprotective Effects
Research has also suggested that compounds with similar methoxy-substituted phenyl groups possess neuroprotective properties. These compounds may exert their effects through antioxidant mechanisms and by modulating neurotransmitter systems. For example, studies have shown that methoxy-substituted phenyl compounds can enhance cognitive function and provide protection against neurodegenerative diseases .
The biological activity of this compound could be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been observed to inhibit key signaling pathways involved in cell cycle regulation.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Modulation of Neurotransmitter Levels : The structural characteristics suggest potential interactions with serotonin and dopamine receptors.
Study 1: Antitumor Activity
A case study investigated the effects of a related compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents . The study concluded that the compound's unique structure contributed to its enhanced activity.
Study 2: Neuroprotective Effects
Another case study focused on the neuroprotective effects of similar methoxy-substituted compounds in an animal model of Alzheimer’s disease. The results demonstrated improved cognitive performance and reduced amyloid plaque deposition in treated animals compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via amide coupling using 3,4-dimethoxyphenylacetic acid derivatives and pyrrolidinone intermediates. Key methods include:
- Ethanol/piperidine-mediated condensation at 0–5°C for 2 hours, yielding intermediates with ~70–85% efficiency .
- Carbodiimide-based coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine at 273 K, followed by extraction and crystallization .
Critical factors: - Lower temperatures reduce side reactions (e.g., epimerization).
- Solvent polarity (ethanol vs. dichloromethane) affects intermediate stability.
- Catalytic piperidine accelerates nucleophilic attack in ethanol, while carbodiimide ensures efficient amide bond formation in non-polar solvents.
Basic: Which spectroscopic and crystallographic methods are essential for structural characterization?
Answer:
- X-ray crystallography resolves conformational heterogeneity. For example, three molecules in the asymmetric unit show dihedral angles of 54.8°, 76.2°, and 77.5° between aromatic and pyrrolidinone rings, influencing hydrogen-bonded dimer formation .
- NMR spectroscopy confirms regiochemistry:
- Methoxy protons appear as singlets at δ 3.8–3.9 ppm.
- Pyrrolidinone carbonyl resonates at δ 170–175 ppm in NMR.
- IR spectroscopy identifies amide C=O stretching (1650–1680 cm) and pyrrolidinone lactam (1720–1740 cm) .
Advanced: How do conformational dynamics observed in crystallography affect reactivity or biological interactions?
Answer:
Crystallographic data reveal three conformers with distinct dihedral angles (44.5°–56.2°) between the amide group and aromatic rings. These variations:
- Influence hydrogen-bonding networks : Molecules B and C form R_2$$^2(10) dimers via N–H⋯O interactions, while molecule A self-associates. Such packing differences may alter solubility or crystal stability .
- Impact bioactivity : Conformational flexibility could modulate binding to targets (e.g., enzymes or receptors) by adjusting steric compatibility. Molecular dynamics simulations are recommended to assess dynamic behavior in solution.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent modification :
- Bioassay design :
- Test against kinase or protease targets due to amide/lactam motifs.
- Use cell-based assays (e.g., anti-inflammatory or cytotoxic screens) with purity ≥95% to minimize confounding factors .
Data Contradiction: How to resolve discrepancies in reported bioactivity or synthetic yields?
Answer:
- Purity verification : Confirm compound integrity via HPLC (≥95% purity) and mass spectrometry to rule out degradation .
- Reaction reproducibility : Ensure strict control of temperature, solvent grade, and catalyst stoichiometry. For example, triethylamine must be anhydrous to prevent hydrolysis during coupling .
- Assay standardization : Compare bioactivity under identical conditions (e.g., cell line, incubation time). Contradictions may arise from differences in cell permeability or metabolic stability.
Advanced: What computational methods predict the compound’s physicochemical properties?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and electrostatic potential surfaces, correlating with solubility .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or β-lactamases), guided by crystallographic torsion angles .
- ADMET prediction : Tools like SwissADME assess logP (predicted ~2.5), blood-brain barrier permeability, and cytochrome P450 interactions.
Basic: What purification strategies ensure high yields of the final product?
Answer:
- Recrystallization : Use methylene chloride/hexane mixtures to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. Monitor by TLC (R ~0.4 in same solvent) .
- Acid-base extraction : For crude amides, wash with saturated NaHCO to eliminate acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
